3-bromo-N-(2-methylpropyl)aniline
Overview
Description
3-bromo-N-(2-methylpropyl)aniline is a chemical compound with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol.
Mechanism of Action
Target of Action
It’s known that aniline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-bromo-N-(2-methylpropyl)aniline involves several steps. The compound can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s reactions can lead to various changes at the molecular level, potentially influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-methylpropyl)aniline typically involves a multi-step process:
Nitration: The initial step involves the nitration of aniline to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, the bromination of the aromatic ring is carried out to introduce the bromine atom.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-methylpropyl)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron (Fe) as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines depending on the nucleophile employed .
Scientific Research Applications
3-bromo-N-(2-methylpropyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-bromoaniline: Similar structure but lacks the 2-methylpropyl group.
N-(2-methylpropyl)aniline: Similar structure but lacks the bromine atom.
4-bromo-N-(2-methylpropyl)aniline: Similar structure but with the bromine atom in a different position on the aromatic ring.
Uniqueness
3-bromo-N-(2-methylpropyl)aniline is unique due to the presence of both the bromine atom and the 2-methylpropyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-(2-methylpropyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHVIKWNRUJBKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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